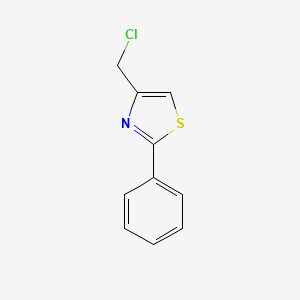

4-(Chloromethyl)-2-phenyl-1,3-thiazole

Description

The exact mass of the compound 4-(Chloromethyl)-2-phenyl-1,3-thiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Chloromethyl)-2-phenyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2-phenyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEGSFSFMLCNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284978 | |

| Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-31-7 | |

| Record name | 4771-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-2-phenyl-1,3-thiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure in drug discovery. Among the myriad of thiazole derivatives, 4-(Chloromethyl)-2-phenyl-1,3-thiazole emerges as a particularly valuable and versatile building block. The presence of a reactive chloromethyl group appended to the stable 2-phenylthiazole core provides a synthetic handle for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures and the exploration of vast chemical space. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this key intermediate, with a focus on its practical utility in the research and development of novel therapeutic agents.

Core Properties and Characterization

4-(Chloromethyl)-2-phenyl-1,3-thiazole is a crystalline solid at room temperature. A thorough understanding of its physicochemical properties is essential for its effective use in synthesis and for ensuring safe handling and storage.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈ClNS | [1] |

| Molecular Weight | 209.70 g/mol | |

| CAS Number | 4771-31-7 | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 49 °C | [1] |

| Boiling Point | 155-156 °C | [1] |

| Density | 1.270±0.06 g/cm³ (Predicted) | [1] |

| MDL Number | MFCD00723503 |

Spectroscopic Characterization

Synthesis of 4-(Chloromethyl)-2-phenyl-1,3-thiazole

The most common and efficient method for the synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole is the Hantzsch thiazole synthesis . This venerable reaction involves the condensation of a thioamide with an α-haloketone.

Reaction Principle: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for constructing the thiazole ring. In the case of 4-(chloromethyl)-2-phenyl-1,3-thiazole, the key precursors are thiobenzamide and 1,3-dichloroacetone . The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Caption: General workflow of the Hantzsch synthesis for 4-(chloromethyl)-2-phenyl-1,3-thiazole.

Detailed Experimental Protocol

The following protocol is adapted from a procedure for a structurally similar compound and is a representative method for the synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole[2].

Materials:

-

Thiobenzamide

-

1,3-Dichloroacetone

-

Acetone (anhydrous)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve thiobenzamide (0.04 mol) and 1,3-dichloroacetone (0.04 mol) in 150 mL of acetone.

-

Initial Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Exchange and Reflux: After the initial stirring period, remove the acetone under reduced pressure using a rotary evaporator. To the resulting residue, add 150 mL of methanol and equip the flask with a reflux condenser.

-

Heating: Heat the methanolic solution to reflux and maintain reflux for 1.5 hours.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, remove the methanol by rotary evaporation. The crude residue is then slurried with a small amount of cold methanol.

-

Purification: Collect the resulting solid by vacuum filtration and wash with a small amount of cold methanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(chloromethyl)-2-phenyl-1,3-thiazole.

Self-Validation: The identity and purity of the synthesized product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be consistent with the expected structure.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-(chloromethyl)-2-phenyl-1,3-thiazole stems from the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 4-position of the thiazole ring.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the thiazole ring and the inherent reactivity of a primary alkyl chloride make the methylene carbon of the chloromethyl group highly electrophilic and susceptible to attack by nucleophiles.

Caption: General scheme of nucleophilic substitution at the chloromethyl group.

Common Nucleophiles and Resulting Products:

-

Amines (R₂NH): Reaction with primary or secondary amines yields the corresponding aminomethyl derivatives. This is a crucial step in the synthesis of many biologically active compounds, including kinase inhibitors.

-

Thiols (RSH): Thiolates readily displace the chloride to form thioethers. This reaction is utilized in the construction of molecules with sulfur-containing linkers.

-

Alcohols/Alkoxides (ROH/RO⁻): In the presence of a base, alcohols, or more readily, alkoxides, react to form ethers. For example, reaction with sodium methoxide yields 4-(methoxymethyl)-2-phenyl-1,3-thiazole[3].

-

Cyanide (CN⁻): The cyanide ion can be introduced to form the corresponding nitrile, which can be further elaborated into carboxylic acids, amides, or amines.

-

Azide (N₃⁻): Sodium azide can be used to introduce an azido group, which is a versatile precursor for the synthesis of amines via reduction or for use in "click" chemistry.

Applications in Drug Discovery and Medicinal Chemistry

The 2-phenylthiazole moiety is a recognized pharmacophore, and the ability to easily functionalize the 4-position via the chloromethyl group makes this compound a valuable starting material for the synthesis of a diverse range of potential drug candidates.

Case Study: Synthesis of Dasatinib Analogues

Dasatinib is a potent oral dual BCR/Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The core structure of Dasatinib contains a 2-aminothiazole moiety. 4-(Chloromethyl)-2-phenyl-1,3-thiazole and its derivatives serve as key intermediates in the synthesis of analogues of Dasatinib and other kinase inhibitors[4][5][6]. The chloromethyl group allows for the attachment of various side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

For instance, the chloromethyl group can be displaced by a piperazine derivative, a common structural motif in many kinase inhibitors, to introduce the necessary side chain for binding to the target kinase.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions must be observed when handling 4-(chloromethyl)-2-phenyl-1,3-thiazole.

Hazard Identification

-

Classification: This compound is classified as an irritant. It is expected to be corrosive and can cause severe skin burns and eye damage[7].

-

Health Hazards: Inhalation, ingestion, or skin contact may cause irritation or burns. The toxicological properties have not been fully investigated[7].

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves and safety goggles or a face shield[1].

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Spill and Exposure:

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[1].

-

In case of skin contact, wash off immediately with soap and plenty of water.

-

In case of inhalation, move to fresh air.

-

If swallowed, do not induce vomiting and seek immediate medical attention.

-

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Chloromethyl)-2-phenyl-1,3-thiazole is a strategically important building block in organic and medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the versatile reactivity of its chloromethyl group provide a reliable platform for the development of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to fully harness the potential of this valuable chemical intermediate in their quest for new and improved medicines.

References

-

PrepChem. Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. Available from: [Link]

-

ChemBK. 4-(Chloromethyl)-2-phenyl-1,3-thiazole. Available from: [Link]

-

National Center for Biotechnology Information. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Available from: [Link]

- Google Patents. Synthesis of thiazoles.

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

Amerigo Scientific. 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. Available from: [Link]

-

National Center for Biotechnology Information. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Available from: [Link]

-

National Center for Biotechnology Information. Design and synthesis of novel 4-benzothiazole amino quinazolines Dasatinib derivatives as potential anti-tumor agents. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel 4-benzothiazole amino quinazolines Dasatinib derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

The Strategic Intermediate: A Technical Guide to 4-(Chloromethyl)-2-phenyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the 2-phenyl-1,3-thiazole moiety stands out as a "privileged scaffold"—a core structure that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and spatial arrangement allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Within this important class of molecules, 4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS Number: 4771-31-7) emerges as a pivotal synthetic intermediate. The strategic placement of a reactive chloromethyl group on the stable thiazole ring provides a versatile handle for medicinal chemists to elaborate complex molecular architectures, making it a valuable building block in the journey of drug discovery.[3][4]

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals. It will delve into the synthesis, chemical properties, reactivity, and applications of 4-(Chloromethyl)-2-phenyl-1,3-thiazole, providing both theoretical understanding and practical, field-proven insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 4771-31-7 | [3][5] |

| Molecular Formula | C₁₀H₈ClNS | [3][5] |

| Molecular Weight | 209.70 g/mol | [3][5] |

| Appearance | White to light brown solid/powder | [6] |

| Melting Point | 49 °C | [7][8] |

| Boiling Point | 349.2 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.27 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [3] |

While a complete set of publicly available, peer-reviewed spectroscopic data for this specific compound is not consolidated in a single source, the expected spectral characteristics can be inferred from closely related structures and general principles of spectroscopy.[3][7]

-

¹H NMR: Protons on the phenyl group would appear in the aromatic region (typically δ 7.2-8.0 ppm). The single proton on the thiazole ring would likely appear as a singlet further downfield. The two protons of the chloromethyl group would present as a distinct singlet, typically in the range of δ 4.5-5.0 ppm.

-

¹³C NMR: Resonances for the carbon atoms of the phenyl and thiazole rings would be observed in the aromatic region of the spectrum. The carbon of the chloromethyl group would have a characteristic chemical shift in the aliphatic region.

-

IR Spectroscopy: Characteristic absorption bands would be present for C-H stretching of the aromatic and aliphatic protons, C=N and C=C stretching vibrations within the thiazole and phenyl rings, and C-S stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns of the thiazole and phenyl moieties.

Core Synthesis: The Hantzsch Thiazole Synthesis

The construction of the 4-(chloromethyl)-2-phenyl-1,3-thiazole core is most reliably achieved through the venerable Hantzsch thiazole synthesis .[9][10] This classic condensation reaction provides a direct and efficient route to the thiazole ring system from readily available starting materials.[9][10]

The fundamental principle of the Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[11] In the case of our target molecule, the key precursors are thiobenzamide and 1,3-dichloroacetone .[12]

Reaction Mechanism and Rationale

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

-

Nucleophilic Attack: The sulfur atom of thiobenzamide, being a soft nucleophile, attacks one of the electrophilic α-carbons of 1,3-dichloroacetone in an SN2 reaction, displacing a chloride ion to form a thioether intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the acetone backbone to form a five-membered hydroxythiazoline intermediate.

-

Dehydration: The final step is an acid- or base-catalyzed dehydration of the hydroxythiazoline intermediate, which results in the formation of the stable, aromatic thiazole ring.

Detailed Experimental Protocol

The following protocol is adapted from a procedure for a structurally similar compound and is a robust starting point for the synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole.[12]

Materials:

-

Thiobenzamide

-

1,3-Dichloroacetone

-

Acetone (anhydrous)

-

Methanol (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiobenzamide (1.0 equivalent) and 1,3-dichloroacetone (1.0 equivalent) in anhydrous acetone.

-

Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in anhydrous methanol and heat the solution to reflux for 1.5 to 2 hours.

-

Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the methanol can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold methanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-(chloromethyl)-2-phenyl-1,3-thiazole.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-(chloromethyl)-2-phenyl-1,3-thiazole lies in the high reactivity of its chloromethyl group. This functional group is an excellent electrophile, making the molecule a prime substrate for nucleophilic substitution reactions (SN2) .[3][13]

This reactivity allows for the facile introduction of the 2-phenyl-4-thiazolylmethyl moiety into a wide range of molecules. Common nucleophiles that can be employed include:

-

Amines (Primary and Secondary): Alkylation of amines with 4-(chloromethyl)-2-phenyl-1,3-thiazole is a straightforward method to introduce the thiazole scaffold, a common strategy in the synthesis of kinase inhibitors and other pharmacologically active agents.

-

Thiols: The reaction with thiols leads to the formation of thioethers. This has been elegantly applied in the solid-phase synthesis of cyclic peptides, where intramolecular thioalkylation is used as a macrocyclization strategy.[4]

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ethers, providing another avenue for molecular elaboration.

-

Carboxylates: Reaction with carboxylate salts can yield ester derivatives.

This versatile reactivity makes 4-(chloromethyl)-2-phenyl-1,3-thiazole a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Applications in Drug Discovery and Development

The 2-phenyl-1,3-thiazole core is a key pharmacophore in several approved drugs and clinical candidates, highlighting the importance of intermediates like 4-(chloromethyl)-2-phenyl-1,3-thiazole in their synthesis.[1][2]

As a Precursor to Kinase Inhibitors

Many protein kinase inhibitors feature a thiazole ring as a central scaffold that interacts with the hinge region of the kinase active site. While a direct synthetic route from 4-(chloromethyl)-2-phenyl-1,3-thiazole to the well-known kinase inhibitor Dasatinib is not the primary commercial route, the chemistry of this intermediate is highly relevant to the synthesis of Dasatinib analogues and other related kinase inhibitors.[5][14][15] The core structure of Dasatinib contains a 2-aminothiazole moiety, and the principles of thiazole synthesis and functionalization are central to its production.[5][14][15]

Role in the Synthesis of Antiviral Agents

The thiazole ring is also present in important antiviral drugs. For instance, the HIV protease inhibitor Ritonavir contains a thiazole-containing side chain.[2][16] The synthesis of Ritonavir and its analogues often involves the coupling of a thiazole-containing fragment to a larger molecular backbone.[2][16] The reactivity of 4-(chloromethyl)-2-phenyl-1,3-thiazole makes it an ideal candidate for introducing such a fragment via nucleophilic substitution.

Development of Novel Antimicrobial and Anticancer Agents

The broad biological activity of 2-phenylthiazole derivatives extends to antimicrobial and anticancer applications.[11][17] Researchers frequently utilize building blocks like 4-(chloromethyl)-2-phenyl-1,3-thiazole to synthesize novel compounds for screening against various pathogens and cancer cell lines. The ability to easily append different functional groups via the chloromethyl handle allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Conclusion

4-(Chloromethyl)-2-phenyl-1,3-thiazole is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward and scalable synthesis via the Hantzsch reaction, combined with the versatile reactivity of its chloromethyl group, makes it an invaluable intermediate for the construction of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-defined and reactive building blocks will only increase, solidifying the role of 4-(chloromethyl)-2-phenyl-1,3-thiazole in the future of drug discovery and development.

References

-

PrepChem. Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. Available at: [Link].

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link].

-

ResearchGate. Reactions of 4-Tosyl-2-phenyl-5-chloro-1,3-thiazole with N-, O-, and S-Nucleophiles. Available at: [Link].

-

LabVIETCHEM. 4-(chloromethyl)-2-phenyl-1,3-thiazole 97% Maybridge. Available at: [Link].

-

ResearchGate. 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Available at: [Link].

-

ChemBK. 4-(Chloromethyl)-2-phenyl-1,3-thiazole. Available at: [Link].

-

MDPI. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Available at: [Link].

-

National Institutes of Health. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Available at: [Link].

-

PubMed Central. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Available at: [Link].

-

viXra.org. A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Available at: [Link].

- Google Patents. WO2001021603A1 - A process for the synthesis of ritonavir.

-

Der Pharma Chemica. Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimide. Available at: [Link].

-

ResearchGate. The Hantzsch Thiazole Synthesis. Available at: [Link].

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link].

-

Patent 1133485. A PROCESS FOR THE SYNTHESIS OF RITONAVIR. Available at: [Link].

-

Science Publishing Group. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Available at: [Link].

-

Neliti. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Available at: [Link].

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link].

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link].

Sources

- 1. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 3. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(CHLOROMETHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE HYDROCHLORIDE | 35199-18-9 [amp.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. vixra.org [vixra.org]

- 16. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 17. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-phenyl-1,3-thiazole from Thiobenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] This guide provides a detailed technical overview of the synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole, a critical building block for further molecular elaboration. The primary focus is on the robust and widely adopted Hantzsch thiazole synthesis, which involves the condensation of thiobenzamide with 1,3-dichloroacetone.[3] This document delineates the underlying reaction mechanism, provides a detailed experimental protocol, outlines methods for purification and characterization, and addresses crucial safety considerations. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to efficiently synthesize and utilize this valuable intermediate.

Introduction: The Significance of the Thiazole Scaffold

Heterocyclic compounds are fundamental to the field of drug discovery, with nitrogen and sulfur-containing rings being particularly prominent.[1][4] Among these, the thiazole ring system, an aromatic five-membered heterocycle, is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, including the antibiotic Penicillin and the vitamin thiamine (B1).[5] The versatility of the thiazole core allows for diverse substitutions, enabling fine-tuning of a molecule's physicochemical properties and biological activity.

The target compound, 4-(chloromethyl)-2-phenyl-1,3-thiazole[6][7], is a particularly useful synthetic intermediate. The chloromethyl group at the C4 position serves as a reactive handle for introducing a variety of functional groups via nucleophilic substitution, making it an ideal precursor for constructing libraries of novel compounds for drug screening and development.[8][9]

The Core Reaction: Hantzsch Thiazole Synthesis

The most direct and efficient method for constructing the 2-phenyl-4-(chloromethyl)thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This classic cyclocondensation reaction involves the reaction of an α-haloketone with a thioamide.[1][3] For the synthesis of our target molecule, the specific reactants are 1,3-dichloroacetone (the α-haloketone) and thiobenzamide.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step mechanism involving nucleophilic substitution, cyclization, and dehydration.[1][10]

-

Nucleophilic Attack (S_N2): The reaction initiates with the sulfur atom of thiobenzamide, acting as a potent nucleophile, attacking one of the electrophilic chloromethyl carbons of 1,3-dichloroacetone. This S_N2 reaction displaces a chloride ion and forms an S-alkylated intermediate.

-

Intramolecular Cyclization: Following the initial S-alkylation and subsequent tautomerization, the nitrogen atom of the thioamide intermediate attacks the carbonyl carbon of the acetone backbone. This intramolecular nucleophilic attack results in the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.

-

Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration step results in the formation of a double bond within the ring, leading to the stable, aromatic 4-(chloromethyl)-2-phenyl-1,3-thiazole product.

Experimental Protocol and Data

This section provides a detailed, step-by-step methodology for the synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole.

Materials and Equipment

-

Reagents: Thiobenzamide (C₇H₇NS), 1,3-Dichloroacetone (C₃H₄Cl₂O), Ethanol (absolute), Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Hexanes, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, separatory funnel, rotary evaporator, standard laboratory glassware, Thin-Layer Chromatography (TLC) plates.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (1 equivalent) in absolute ethanol.

-

Reagent Addition: To this stirring solution, add 1,3-dichloroacetone (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

-

Neutralization & Extraction: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. To the resulting residue, add water and a saturated solution of sodium bicarbonate to neutralize any acid formed. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for this synthesis. Yields can vary based on reaction scale and purification efficiency.

| Parameter | Value/Condition | Rationale |

| Reactants | Thiobenzamide, 1,3-Dichloroacetone | Core components for Hantzsch synthesis.[3] |

| Molar Ratio | ~1:1 | Stoichiometric ratio for the condensation reaction. |

| Solvent | Ethanol | A common polar protic solvent that facilitates the dissolution of reactants and the reaction progress.[2][11] |

| Temperature | Reflux (~80°C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[11][12] |

| Reaction Time | 4-6 hours | Typical duration to ensure complete conversion, monitored by TLC. |

| Typical Yield | 75-90% | The Hantzsch synthesis is generally a high-yielding reaction.[2] |

Purification and Characterization

The crude product obtained after work-up typically requires purification to remove unreacted starting materials and byproducts.

-

Purification: The most common method for purification is recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes. Alternatively, for higher purity, column chromatography on silica gel can be employed, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing characteristic peaks for the phenyl, thiazole, and chloromethyl protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition (C₁₀H₈ClNS).

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C=N and C=C bonds of the thiazole ring and the C-H bonds of the aromatic and alkyl groups.

-

Melting Point: A sharp melting point range indicates a high degree of purity.

-

Critical Safety and Handling Precautions

Both thiobenzamide and 1,3-dichloroacetone are hazardous chemicals that require careful handling in a controlled laboratory environment.

-

1,3-Dichloroacetone: This compound is highly toxic, corrosive, and a lachrymator (causes tearing). It can cause severe skin burns and eye damage.[13] All handling must be performed in a well-ventilated chemical fume hood.[13]

-

Thiobenzamide: This reagent is toxic if swallowed and can cause skin and eye irritation.[14][15] It is also known for its strong, unpleasant odor (stench).[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13][15]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Overall Synthetic Workflow

The entire process, from starting materials to the final, purified product, is summarized in the workflow diagram below.

Conclusion

The synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole via the Hantzsch cyclocondensation of thiobenzamide and 1,3-dichloroacetone is a reliable and high-yielding method. This guide provides the essential technical details, from the mechanistic underpinnings to a practical experimental protocol and safety considerations. The resulting compound is a versatile intermediate, and a thorough understanding of its synthesis is crucial for researchers and scientists in the field of drug discovery and development. By following the outlined procedures and safety protocols, laboratories can efficiently produce this key building block for the advancement of new therapeutic agents.

References

- Rolfs, A., & Kindl, H. (1984). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2, (6), 889-892.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.

-

Gouda, M. A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15937-15951. [Link]

- BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem.

- Rolfs, A., & Kindl, H. (1984). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2, (6), 889-892.

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet - 1,3-Dichloroacetone. Sigma-Aldrich.

- BenchChem. (2025). Synthesis of 2-(4-Methylphenyl)-4(5H)

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - Thiobenzamide. Thermo Fisher Scientific.

- Fisher Scientific. (2021). Safety Data Sheet - Thiobenzamide. Fisher Scientific.

- Riddhi Pharma. (n.d.). 1,3 Dichloro Acetone. Riddhi Pharma.

- Spectrum Chemical. (2021).

- Patil, S. P., et al. (2021). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Trend in Scientific Research and Development, 5(3), 116-120.

-

Organic Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)

-

Badwaik, H., et al. (2009). Synthesis and Antibacterial Evaluation of Some Novel Phenylthiazolyl-Quinqzolin-4(3h)-One Derivative. Asian Journal of Research in Chemistry, 2(4), 544-546. [Link]

- Matrix Scientific. (n.d.). 4-(Chloromethyl)-2-phenyl-1,3-thiazole.

- Jarosh, O. O., et al. (2022).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Iodomethyl)-2-phenylthiazole. BenchChem.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.).

- Li, Y., et al. (2014). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 19(8), 12799-12820.

- European Patent Office. (1991).

- Chemdiv. (n.d.). Compound 4-(chloromethyl)-2-phenyl-1,3-thiazole. Chemdiv.

- Fisher Scientific. (n.d.). 4-(chloromethyl)-2-phenyl-1,3-thiazole, 97%, Thermo Scientific™. Fisher Scientific.

- Google Patents. (2009). Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole (US7531067B2).

- DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA Microgram Journal.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 6. Compound 4-(chloromethyl)-2-phenyl-1,3-thiazole - Chemdiv [chemdiv.com]

- 7. 4-(chloromethyl)-2-phenyl-1,3-thiazole, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]

- 13. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Hantzsch Synthesis of 2-Phenyl-1,3-Thiazole Derivatives

Abstract

The 1,3-thiazole ring, particularly when substituted with a phenyl group at the 2-position, represents a privileged scaffold in medicinal chemistry and materials science. Its prevalence in numerous FDA-approved drugs and advanced materials necessitates robust and efficient synthetic strategies. The Hantzsch thiazole synthesis, a classic condensation reaction dating back to 1887, remains a cornerstone for constructing this heterocyclic core.[1][2] This technical guide provides an in-depth analysis of the Hantzsch synthesis for preparing 2-phenyl-1,3-thiazole derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanism, provides a validated experimental workflow, explores reaction optimization, and discusses modern, sustainable advancements. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction with a high degree of control and reproducibility.

Part 1: The Core Mechanism - A Causal Analysis

The Hantzsch synthesis is fundamentally a cyclocondensation reaction between two key building blocks: an α-haloketone and a thioamide.[2][3] For the specific synthesis of 2-phenyl-1,3-thiazole derivatives, the requisite thioamide is thiobenzamide. The reaction proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration to form the stable, aromatic thiazole ring.

The mechanism can be broken down into four critical steps:

-

S-Alkylation (SN2 Attack): The reaction initiates with the nucleophilic sulfur atom of thiobenzamide attacking the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction that displaces the halide ion and forms a reactive S-alkylated thioimidate intermediate.[3][4] The choice of halide is significant; α-bromoketones are generally more reactive than α-chloroketones, leading to faster reaction rates.

-

Intermediate Formation: The resulting intermediate is an α-thioiminium salt. This species is often not isolated and proceeds directly to the next step.[5]

-

Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the original ketone moiety. This intramolecular condensation step forges the crucial C-N bond, closing the five-membered ring to form a 4-hydroxy-4,5-dihydrothiazole (thiazoline) intermediate.[3]

-

Dehydration & Aromatization: The thiazoline intermediate readily undergoes acid- or base-catalyzed dehydration. The elimination of a water molecule results in the formation of a double bond within the ring, leading to the final, thermodynamically stable, and aromatic 2-phenyl-1,3-thiazole product.[1] The aromaticity of the final product is a significant driving force for the reaction.[4]

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Part 2: The Experimental Protocol - A Self-Validating Workflow

This section provides a detailed, field-proven protocol for the synthesis of 4-methyl-2-phenyl-1,3-thiazole. The rationale behind each step is explained to ensure the protocol is a self-validating system.

Objective: To synthesize 4-methyl-2-phenyl-1,3-thiazole from thiobenzamide and chloroacetone.

Materials & Reagents:

-

Thiobenzamide (98% purity)

-

Chloroacetone (stabilized, 95% purity)

-

Ethanol (95% or absolute)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiobenzamide (1.37 g, 10 mmol).

-

Add 30 mL of ethanol and stir until the thiobenzamide is fully dissolved. Causality: Ethanol is a common and effective solvent for both reactants, facilitating a homogeneous reaction mixture which is crucial for optimal reaction kinetics.

-

Carefully add chloroacetone (0.93 g, 10 mmol, ~0.8 mL). Note: Chloroacetone is a lachrymator; handle in a fume hood.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

-

Allow the reaction to proceed at reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction.[4] Refluxing ensures a constant reaction temperature without solvent loss.

-

-

Workup & Neutralization:

-

After the reaction is complete (as indicated by TLC), cool the flask to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous sodium bicarbonate solution while stirring. Causality: The reaction generates HCl as a byproduct, which protonates the thiazole product, making it water-soluble.[4] Adding a weak base like sodium bicarbonate neutralizes the acid, deprotonating the product and causing it to precipitate from the aqueous/ethanolic solution.

-

A precipitate of the crude product should form. Stir for 15-20 minutes to ensure complete precipitation.

-

-

Isolation & Purification:

-

Collect the crude solid via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.

-

For higher purity, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Caption: Figure 2: Experimental Workflow.

Part 3: Reaction Parameters & Optimization

The success and efficiency of the Hantzsch synthesis are highly dependent on several key parameters. Understanding their interplay is crucial for optimizing yields and minimizing side reactions.

| Parameter | Common Choices & Conditions | Rationale & Expert Insights |

| α-Haloketone | α-bromoacetophenones, α-chloroacetophenones, chloroacetone. Reactivity: I > Br > Cl. | α-Bromoketones are more reactive and often lead to shorter reaction times and higher yields compared to their chloro- counterparts due to the better leaving group ability of bromide.[6] |

| Thioamide | Thiobenzamide, substituted thiobenzamides. | The electronic nature of substituents on the phenyl ring of thiobenzamide can influence the nucleophilicity of the sulfur atom, though the effect is generally moderate. |

| Solvent | Ethanol, Methanol, DMF, Acetic Acid, Water.[6] | Protic solvents like ethanol and methanol are standard and effective.[3] DMF can accelerate the reaction but complicates workup. Green solvents like water are being increasingly explored.[7] |

| Temperature | Room Temperature to Reflux (e.g., 80-100°C). | Most syntheses require heating to proceed at a reasonable rate.[6] However, some highly reactive substrates may react at room temperature. Overheating can lead to side product formation. |

| Catalyst | Often catalyst-free.[8] Some modern methods use silica-supported acids or phase-transfer catalysts.[9][10] | The classic Hantzsch synthesis is typically uncatalyzed. However, for less reactive substrates or to improve efficiency, catalysts can be employed to facilitate cyclization or dehydration steps.[10] |

Part 4: Modern Methodologies & Green Chemistry

While the classical Hantzsch synthesis is robust, modern chemistry aims for greater efficiency, safety, and sustainability. Several improved methods have been developed.

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Hantzsch synthesis.[11][12] It dramatically reduces reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[11][13][14]

-

Ultrasonic Irradiation: Sonication provides mechanical energy that enhances mass transfer and can promote reactions at lower temperatures.[15][16] Ultrasound-assisted Hantzsch syntheses have been reported to be rapid, high-yielding, and energy-efficient.[15][17]

-

Green Solvents & Catalysts: There is a significant push towards using environmentally benign solvents like water or employing reusable catalysts.[7][9] For example, silica-supported tungstosilisic acid has been used as a recyclable catalyst for one-pot Hantzsch syntheses.[10][18]

-

One-Pot, Multi-Component Reactions (MCRs): To improve process efficiency, one-pot variations have been developed where the thioamide is generated in situ, or where three components (e.g., an α-haloketone, thiourea, and an aldehyde) are combined to build more complex thiazole derivatives in a single step.[10]

Part 5: Troubleshooting & Common Side Reactions

Problem: Low Yield

-

Possible Cause: Incomplete reaction.

-

Solution: Extend the reaction time or increase the temperature. Confirm the purity of starting materials, as impurities can inhibit the reaction.[6]

-

-

Possible Cause: Product solubility during workup.

-

Solution: Ensure complete neutralization of the reaction mixture. If the product remains in solution, perform a solvent extraction (e.g., with ethyl acetate) instead of relying on precipitation.

-

Problem: Formation of Unexpected Isomers

-

Possible Cause: Use of N-monosubstituted thioamides.

-

Solution: The condensation of α-haloketones with N-monosubstituted thioureas can lead to regioisomers. While reactions in neutral solvents typically yield the 2-(N-substituted amino)thiazoles, conducting the reaction under strongly acidic conditions can alter the regioselectivity.[19] Careful control of pH is essential.

-

Problem: Byproduct Formation

-

Possible Cause: Competing side reactions.

-

Solution: Overly harsh conditions (high temperature, long reaction times) can lead to decomposition or dimerization. Stick to the optimized conditions and monitor the reaction closely by TLC to stop it once the starting material is consumed.

-

Conclusion

The Hantzsch thiazole synthesis is a versatile and indispensable tool for the construction of 2-phenyl-1,3-thiazole derivatives. Its reliability, high yields, and operational simplicity have cemented its place in the synthetic chemist's toolbox for over a century. By understanding the core mechanism and the influence of key reaction parameters, researchers can effectively troubleshoot and optimize the synthesis. Furthermore, the adoption of modern techniques such as microwave and ultrasound assistance, coupled with green chemistry principles, ensures that the Hantzsch synthesis will continue to be a relevant and efficient strategy for accessing this vital heterocyclic scaffold in drug discovery and beyond.

References

-

Thiazole synthesis . Organic Chemistry Portal. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review . Bio-Enhanced, Plant & Soil. [Link]

-

Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies . RSC Green Chemistry. [Link]

-

Green synthetic strategies toward thiazoles: a sustainable approach . ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis . Chem Help Asap. [Link]

-

Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides . RSC Advances. [Link]

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas . National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . MDPI. [Link]

-

The Hantzsch Thiazole Synthesis . ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . National Institutes of Health. [Link]

-

Hantzsch Thiazole Synthesis . SynArchive. [Link]

-

ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas . ResearchGate. [Link])

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas . PubMed. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment . YouTube. [Link]

-

Mechanism of Hantzsch Thiazole Synthesis . ResearchGate. [Link]

-

Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? . National Institutes of Health. [Link]

-

Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? . Beilstein Journal of Organic Chemistry. [Link]

-

Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects . Beilstein Journal of Organic Chemistry. [Link]

-

Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis . ACS Omega. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES . Journal of Global Pharma Technology. [Link]

-

Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects . Semantic Scholar. [Link]

-

Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities . Arabian Journal of Chemistry. [Link]

- Process for preparing thiazole derivatives.

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity . Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Ultrasound-assisted synthesis of heterocyclic compounds . PubMed. [Link]

-

Ultrasound assisted Heterocycles Synthesis . Research Journal of Chemistry and Environment. [Link]

Sources

- 1. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. youtube.com [youtube.com]

- 5. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bepls.com [bepls.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 13. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry [arabjchem.org]

- 18. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Chloromethyl Thiazole Moiety: A Linchpin in Synthesis – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chloromethyl group, when attached to a thiazole scaffold, becomes a highly valuable and reactive functional group in synthetic organic chemistry. Its inherent reactivity makes it a cornerstone intermediate for the elaboration of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth exploration of the core principles governing the reactivity of chloromethyl thiazoles, focusing on the electronic nature of the thiazole ring, the mechanistic pathways of its key reactions, and the practical factors that influence synthetic outcomes. Detailed experimental protocols and mechanistic diagrams are provided to bridge theoretical understanding with practical application for professionals in drug discovery and development.[2]

Fundamental Reactivity: An Interplay of Electronics and Structure

The utility of chloromethyl thiazoles stems from the unique electronic properties of the thiazole ring itself. As a five-membered aromatic heterocycle containing both sulfur and nitrogen, the thiazole ring exhibits a nuanced electronic character that directly influences the reactivity of the appended chloromethyl group.[1][3]

The nitrogen atom at position 3 is electronegative and imparts an electron-withdrawing (inductive) effect, creating an electron deficiency at the adjacent C2 and C4 positions.[4][5] Conversely, the sulfur atom at position 1 can act as an electron donor through resonance.[4] This interplay results in a polarized system where the C2 position is the most electron-deficient, C5 is slightly electron-rich, and C4 is nearly neutral.[4]

This electronic distribution is critical. When a chloromethyl group (-CH₂Cl) is attached to the ring, the carbon of the chloromethyl group becomes an excellent electrophilic center. The electron-withdrawing nature of the thiazole ring enhances the partial positive charge on this carbon, making it highly susceptible to attack by nucleophiles.[2][6] The reaction proceeds via nucleophilic substitution, where the chloride ion serves as an effective leaving group.[7][8]

The overall reactivity can be conceptualized as a benzylic-like system, where the thiazole ring stabilizes the transition state of nucleophilic substitution reactions, much like a benzene ring stabilizes a benzylic carbocation or the transition state of an Sₙ2 reaction.

Key Synthetic Transformations: The Nucleophilic Substitution Pathway

The primary synthetic utility of chloromethyl thiazoles is realized through nucleophilic substitution reactions.[2][9] The electrophilic carbon of the chloromethyl group readily reacts with a wide array of nucleophiles, providing a versatile platform for introducing diverse functionalities. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10]

General Mechanism: Sₙ2 Displacement on Chloromethyl Thiazole

The diagram below illustrates the concerted, one-step Sₙ2 mechanism. The incoming nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside relative to the chlorine atom. This leads to a pentacoordinate transition state, followed by the inversion of stereochemistry (if the carbon were chiral) and the expulsion of the chloride leaving group.[11]

Caption: General Sₙ2 mechanism on a chloromethyl thiazole.

Common nucleophiles and their resulting products are summarized below:

| Nucleophile Class | Example Nucleophile | Reagent Example | Product Functional Group |

| Oxygen | Hydroxide, Alkoxide | NaOH, NaOEt | Alcohol, Ether |

| Nitrogen | Amines, Azide | R-NH₂, NaN₃ | Amine, Azide |

| Sulfur | Thiols, Thiolates | R-SH, NaSH | Thioether |

| Carbon | Cyanide, Enolates | KCN, Sodium malonate | Nitrile, C-C bond |

This reactivity is famously leveraged in the synthesis of the HIV protease inhibitor Ritonavir .[1] A key fragment of the drug is constructed by using a chloromethyl thiazole derivative as the electrophile to alkylate a complex amine nucleophile.[12][13]

Factors Influencing Reactivity and Selectivity

The success of a synthetic transformation involving chloromethyl thiazoles depends on several interconnected factors. Careful consideration of these variables is crucial for optimizing reaction yields and minimizing side products.

-

Position of the Chloromethyl Group: The substitution position on the thiazole ring (C2, C4, or C5) significantly impacts reactivity.

-

C2-Position: A chloromethyl group at the C2 position is highly activated due to the strong inductive electron withdrawal from the adjacent nitrogen atom.[4][14] This makes it extremely susceptible to nucleophilic attack.

-

C4-Position: The C4 position is less electron-deficient than C2.[4] While still reactive, it may require slightly more forcing conditions for substitution compared to its C2 counterpart.[2]

-

C5-Position: The C5 position is the most electron-rich of the carbon atoms in the thiazole ring.[4] A chloromethyl group here is the least reactive of the three isomers towards nucleophilic substitution.

-

-

Ring Substituents: Additional electron-withdrawing groups (e.g., -NO₂, -CN) on the thiazole ring will further activate the chloromethyl group towards substitution by enhancing the electrophilicity of the methylene carbon.[15] Conversely, electron-donating groups (e.g., -NH₂, -OR) may slightly decrease the reaction rate.

-

Solvent Choice: For Sₙ2 reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are generally preferred.[8] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it "bare" and more reactive.

-

Nucleophile Strength: Stronger nucleophiles react faster.[10] For instance, a thiolate (RS⁻) is a more potent nucleophile than its corresponding thiol (RSH) and will react more readily.

-

Temperature: Reaction rates are typically increased at higher temperatures. However, excessive heat can lead to side reactions, such as elimination or decomposition, especially with sensitive substrates. Reactions are often run between room temperature and 80 °C.[16]

Experimental Protocols

The following protocols are adapted from established methodologies and serve as a practical guide for common transformations.

Protocol 1: General Synthesis of a 4-(Chloromethyl)thiazole via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring itself, which can then be functionalized.[2]

Materials:

-

1,3-Dichloroacetone (1.0 eq.)

-

Thioformamide (1.0 eq.)

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask, dissolve 1,3-dichloroacetone (1.0 eq.) in absolute ethanol (approximately 3-4 mL per gram of dichloroacetone).[2]

-

To this solution, add thioformamide (1.0 eq.).[2]

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-(chloromethyl)thiazole.[9]

-

To obtain the hydrochloride salt, the crude product can be dissolved in a suitable solvent (e.g., ether), and the solution can be saturated with dry hydrogen chloride gas. The resulting precipitate is collected by filtration.[1]

Workflow: Hantzsch Synthesis and Workup

Caption: Experimental workflow for Hantzsch synthesis.

Protocol 2: Nucleophilic Substitution with a Thiol Nucleophile

This protocol details the synthesis of a thioether from a chloromethyl thiazole.

Materials:

-

2-Chloro-5-(chloromethyl)thiazole (1.0 eq.)

-

4-Methoxythiophenol (1.1 eq.)

-

Potassium Carbonate (K₂CO₃) (1.5 eq.)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a stirred suspension of potassium carbonate in acetonitrile, add 4-methoxythiophenol at room temperature. Stir for 15-20 minutes to form the potassium thiophenolate in situ.

-

Add a solution of 2-chloro-5-(chloromethyl)thiazole in acetonitrile dropwise to the mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-5-((4-methoxyphenylthio)methyl)thiazole.

Conclusion

The chloromethyl thiazole moiety is a powerful and versatile electrophilic building block in organic synthesis. Its reactivity is governed by the inherent electronic properties of the thiazole ring, making it highly amenable to nucleophilic substitution reactions. By understanding the underlying mechanistic principles and carefully controlling reaction parameters such as substituent position, solvent, and temperature, researchers can effectively leverage this functional group to construct complex molecular architectures. This strategic application is particularly vital in the field of drug development, where the thiazole core is a privileged structure found in numerous pharmacologically active agents.[1][4]

References

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 4, 2026, from [Link]

-

Chemistry of the thiazoles. (n.d.). Journal of Scientific & Industrial Research. Retrieved January 4, 2026, from [Link]

-

Thiazole. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. (2001). Semantic Scholar. Retrieved January 4, 2026, from [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (1997). Google Patents.

-

Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels of donor-acceptor alternating conjugated materials. (2014). ResearchGate. Retrieved January 4, 2026, from [Link]

-

electron-withdrawing thiazole derivatives: Topics. (n.d.). Science.gov. Retrieved January 4, 2026, from [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (2000). Google Patents.

- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. (1997). Patent 0794180.

- Process for the synthesis of ritonavir. (2002). Google Patents.

- A process for the synthesis of ritonavir. (2001). Google Patents.

- A method of preparing Ritonavir. (2019). Google Patents.

-

Nucleophilic Substitution Reactions – Introduction. (2012). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

-

Nucleophilic substitution and elimination of alkyl halides. (n.d.). University of Calgary. Retrieved January 4, 2026, from [Link]

-

Nucleophilic substitution. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

2-Chloro-5-chloromethyl-1,3-thiazole. (2010). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 9. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]

- 10. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 12. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 13. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]

- 16. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 2-Phenyl-1,3-Thiazoles

Introduction: The Prominence of the 2-Phenyl-1,3-Thiazole Core in Medicinal Chemistry

The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] When substituted with a phenyl group at the second position, the resulting 2-phenyl-1,3-thiazole scaffold emerges as a "privileged structure" in medicinal chemistry. This core moiety is integral to a wide array of natural products and synthetic drugs, demonstrating a remarkable spectrum of pharmacological activities.[3][4] The versatility of the thiazole ring allows for extensive functionalization, creating a diverse chemical space for the development of novel therapeutic agents.[1][5] This technical guide provides an in-depth exploration of the significant biological activities associated with 2-phenyl-1,3-thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key quantitative data to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of the 2-phenyl-1,3-thiazole scaffold have demonstrated significant potential as anticancer agents by interfering with various critical pathways involved in tumor growth and proliferation.[6][7] These compounds have been shown to inhibit key enzymes, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer cell lines.[6][8]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of 2-phenyl-1,3-thiazole derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer.[1] One of the key targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9] By blocking VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.[6][9]

Some derivatives have also shown inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[10] Inhibition of CDK1 leads to cell cycle arrest, preventing cancer cells from dividing and proliferating.[10] Furthermore, certain 2-phenyl-1,3-thiazole compounds have been found to induce apoptosis, a process of programmed cell death, by increasing the concentration of key executioner proteins like caspase-3.[8] This induction of apoptosis is a highly sought-after characteristic for anticancer drugs as it leads to the selective elimination of malignant cells.[6][11]

Below is a diagram illustrating the key signaling pathways targeted by 2-phenyl-1,3-thiazole derivatives in cancer cells.

Caption: Key anticancer mechanisms of 2-phenyl-1,3-thiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [6] |

| Derivative of 4c | VEGFR-2 (Enzyme) | 0.15 | [6] |

| Azaindole Derivative 1 | CDK1 (Enzyme) | 0.41 | [10] |

| Azaindole Derivative 2 | CDK1 (Enzyme) | 0.85 | [10] |

| 4d | MDA-MB-231 (Breast) | 1.21 | [9] |

| 8j | HeLa (Cervical) | 7.90 | [12] |

| 8m | HepG2 (Liver) | 5.15 | [12] |

| 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [13] |

| 4b | HL-60 (Leukemia) | 1.3 ± 0.29 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Workflow:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-phenyl-1,3-thiazole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes